Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile
CAS No.: 33630-46-5
Cat. No.: VC7113889
Molecular Formula: C9H9NO3
Molecular Weight: 179.175
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33630-46-5 |
---|---|
Molecular Formula | C9H9NO3 |
Molecular Weight | 179.175 |
IUPAC Name | 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile |
Standard InChI | InChI=1S/C9H9NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,1H3 |
Standard InChI Key | VHGYYIXSLHYRBH-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(C#N)O)O |
Introduction
Chemical Identity and Structural Features
Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile belongs to the class of aromatic nitriles, distinguished by its substitution pattern on the benzene ring. The compound’s systematic IUPAC name reflects the positions of its hydroxyl (-OH), methoxy (-OCH), and cyanomethyl (-CHCN) groups: 2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetonitrile. Its structure can be represented as:
Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 33630-46-5 | |
Molecular Formula | ||
Molecular Weight | 179.17 g/mol | |
SMILES Notation | COc1cc(CC(N)(O)O)ccc1O | – |
InChIKey | Not reported | – |
The compound’s stereoelectronic properties are influenced by the electron-donating methoxy group and the electron-withdrawing cyano group, which impact its reactivity in synthetic applications .
Compound (CAS) | Molecular Formula | Melting Point | Purity | Source |
---|---|---|---|---|
33630-46-5 | Not reported | ≥97% | ||
4468-59-1 | 57°C | Not reported |
The absence of hydroxyl group protection in its synthesis (unlike earlier methods for related compounds) contributes to its industrial utility .
Synthesis and Manufacturing Processes
Key Reaction Parameters for Analogous Synthesis
Parameter | Value |
---|---|
Reactant | N-(lower alkyl)-vanillylamine |
Reagent | Hydrogen cyanide |
Temperature | 110–140°C (optimal) |
Reaction Time | 2–6 hours |
Yield | 88–94% |
Purification | Minimal (no distillation) |
This method achieves high yields and purity by avoiding protective group chemistry, which is often required for phenolic hydroxyl groups in traditional nitrile syntheses . For Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile, similar strategies involving hydroxylated benzylamine precursors and cyanating agents may be applicable, though specific optimizations would be necessary.
The compound’s price and minimum order quantities (MOQs) are typically negotiated directly with suppliers, reflecting its niche application in high-value drug development.
Future Perspectives and Research Directions
Further studies could explore:
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Synthetic Optimization: Developing one-pot reactions or catalytic processes to enhance efficiency.
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Biological Screening: Evaluating the compound’s bioactivity in neurodegenerative or inflammatory models.
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Derivatization: Functionalizing the hydroxyl or nitrile groups to generate novel drug candidates.
The integration of computational chemistry and machine learning may accelerate the design of derivatives with tailored pharmacokinetic properties.
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